2-(Difluoromethoxy)-6-iodobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-6-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a difluoromethoxy group and an iodine atom attached to a benzoxazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-6-iodobenzo[d]oxazole typically involves the formation of the oxazole ring followed by the introduction of the difluoromethoxy and iodine substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with a suitable aldehyde can form the benzoxazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed cross-coupling reactions are often employed to introduce the iodine substituent .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-6-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form different oxazole derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce various substituents.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as iodosobenzene for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups depending on the reagents used .
Scientific Research Applications
2-(Difluoromethoxy)-6-iodobenzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-6-iodobenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to interact with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)benzoxazole
- 6-Iodobenzoxazole
- 2-(Methoxy)-6-iodobenzoxazole
Uniqueness
2-(Difluoromethoxy)-6-iodobenzo[d]oxazole is unique due to the presence of both the difluoromethoxy and iodine substituents. This combination of functional groups can enhance the compound’s reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C8H4F2INO2 |
---|---|
Molecular Weight |
311.02 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2INO2/c9-7(10)14-8-12-5-2-1-4(11)3-6(5)13-8/h1-3,7H |
InChI Key |
CHLNKZHKMSRWDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)OC(=N2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.